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Compound of Interest

Compound Name: N-Methylcyclohexylamine

Cat. No.: B046574

For Immediate Release

N-Methylcyclohexylamine, a secondary aliphatic amine, has emerged as a crucial building
block and versatile reagent in the landscape of modern organic synthesis. Its utility spans a
wide range of applications, from the synthesis of active pharmaceutical ingredients (APIs) to
the development of specialty materials. This document provides detailed application notes and
protocols for researchers, scientists, and drug development professionals, highlighting its role
in key synthetic transformations.

Physicochemical Properties

N-Methylcyclohexylamine is a colorless to pale yellow liquid with a characteristic amine odor.
A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-Methylcyclohexylamine
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Property Value Reference
CAS Number 100-60-7 [1]
Molecular Formula C7H1sN [1]
Molecular Weight 113.20 g/mol [1]
Boiling Point 149 °C [1]
Density 0.868 g/mL at 25 °C [1]

Slightly soluble in water;
Solubility soluble in organic solvents like  [1]

ethanol and ether.

Applications in Organic Synthesis

N-Methylcyclohexylamine serves as a key intermediate and reagent in a variety of organic
reactions, including N-alkylation, N-acylation, and C-N cross-coupling reactions. Its nucleophilic
nature and basicity make it a valuable tool for constructing complex molecular architectures.[2]

Synthesis of N-Methylcyclohexylamine

One common method for the synthesis of N-Methylcyclohexylamine is the hydrogenation of
methylaniline over a supported nickel catalyst.[3] Another approach involves the reductive
amination of cyclohexanone with methylamine.[4]

Experimental Protocols

Protocol 1: Synthesis of N-Methylcyclohexylamine via
Hydrogenation of N-Methylaniline

This protocol describes the synthesis of N-Methylcyclohexylamine by the hydrogenation of N-
methylaniline.

Materials:

e N-Methylaniline
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e Platinum on carbon (Pt/C) catalyst

e Sodium hydroxide (NaOH)

e Hydrogen gas (H2)

e Methanol

e n-Dodecane (internal standard for GC analysis)
e Hexane

o Ethyl acetate

Procedure:

A catalyst (e.g., platinum on carbon) is reduced under a flow of Hz at 300°C for 0.5 hours.

» After cooling, methanol (30 mmol) is injected to cover the catalyst, protecting it from air
exposure.

e N-methylaniline (1 mmol), solid NaOH (1 mmol), and n-dodecane (0.25 mmol) are added to
the reaction tube.

e The tube is placed in a stainless-steel autoclave, purged with N2 gas, and then pressurized
with Ha.

e The reaction mixture is heated to 130°C and stirred under 30003 Torr of Hz pressure for 36
hours.[5]

e Upon completion, the reaction mixture is cooled, and the pressure is released.

e The conversion of N-methylaniline and the yield of N-Methylcyclohexylamine are
determined by GC analysis, using n-dodecane as an internal standard.[5]

e The product is isolated by column chromatography on silica gel using a mixture of hexane
and ethyl acetate as the eluent.[5]
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Expected Yield: 74%][5]

Protocol 2: N-Alkylation of N-Methylcyclohexylamine
with Benzyl Bromide

This protocol details the synthesis of N-cyclohexyl-N-methylbenzylamine.[6]

Materials:

N-Methylcyclohexylamine

Benzyl bromide

Potassium carbonate (K2COs)

4-Methyl-2-pentanone

Activated carbon

Procedure:

e To a solution of N-Methylcyclohexylamine (1.70 g, 0.015 mol) in 4-methyl-2-pentanone (50
mL), add potassium carbonate (2.28 g, 1.1 equivalents).

e Add benzyl bromide (1.78 mL, 2.56 g, 0.015 mol) to the mixture.

» Heat the reaction mixture under reflux overnight.

 After cooling, filter the insoluble potassium salts.

o Concentrate the filtrate to dryness.

» Dissolve the resulting solid in boiling 4-methyl-2-pentanone and treat with activated carbon.
» Perform a hot filtration, and the purified product will precipitate upon cooling.

e Collect the product by vacuum filtration.

Quantitative Data:
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Table 2: N-Alkylation of N-Methylcyclohexylamine with Benzyl Bromide

) Reaction

Starting . . Referenc
Product . Reagents Condition Yield

Materials e

S
N- N-
cyclohexyl-  Methylcycl
y y y y. 4-Methyl-2-  Reflux, Not
N- ohexylamin  K2COs ) - [6]
pentanone overnight specified

methylbenz e, Benzyl

ylamine bromide

Protocol 3: Synthesis of a Bromhexine Impurity using N-

Methylcyclohexylamine

This protocol describes the synthesis of N,N-bis(2-amino-3,5-dibromophenyl)-N-

methylcyclohexylammonium chloride, an impurity of the drug bromhexine.

Materials:

N-Methylcyclohexylamine

2,4-dibromo-6-chloromethylaniline

Ethanol

Hydrochloric acid

Procedure:

below 50°C.

Add N-Methylcyclohexylamine (509) to a reaction flask and cool to 10°C.

Add 2,4-dibromo-6-chloromethylaniline (100g) in batches, maintaining the temperature at or

After the addition is complete, stir the reaction mixture at 45-50°C for 3 hours.

Add ethanol (300ml) and continue stirring at 45-50°C for 1 hour.
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BENGHE

Filter the hot solution and collect the filtrate.

To the filtrate, add more ethanol (200ml) and adjust the pH to 4 with hydrochloric acid.

Stir the mixture at room temperature for 12 hours.

Concentrate the filtrate and separate the product by column chromatography.

Solidify the product from acetonitrile and dry to obtain the final compound.
Quantitative Data:

Table 3: Synthesis of a Bromhexine Impurity

Starting Reagents/S Reaction .
Product ) . Yield Reference

Materials olvents Conditions
N,N-bis(2- N-
amino-3,5- Methylcycloh
dibromophen exylamine, 45-50°C, 3h

] Ethanol, HCI,
yI)-N- 2,4-dibromo- o then 1h; RT, l4g
Acetonitrile

methylcycloh 6- 12h

exylammoniu

m chloride

chloromethyl

aniline

Applications in Drug Discovery and Development

N-Methylcyclohexylamine is a valuable building block in the synthesis of various
pharmaceutical compounds. Its incorporation into drug candidates can influence their
physicochemical properties, such as lipophilicity and basicity, which in turn can affect their
pharmacokinetic and pharmacodynamic profiles.

Role in the Synthesis of Kinase Inhibitors and
Antituberculosis Agents

While specific protocols involving N-Methylcyclohexylamine in the synthesis of MPS1 kinase
inhibitors and antituberculosis agents are not readily available in the public domain, its
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structural motif is present in various reported bioactive molecules. The general synthetic
strategies for these classes of compounds often involve the coupling of a heterocyclic core with
various amines to explore the structure-activity relationship (SAR). N-Methylcyclohexylamine
represents a readily available secondary amine that can be utilized in such synthetic
campaigns.

For example, the synthesis of many kinase inhibitors involves a Buchwald-Hartwig amination
reaction to form a key C-N bond between a heteroaryl halide and an amine.[1][2][4][7][8]

Reactants

N-Methylcyclohexylamine

Aryl Halide (Ar-X) N-Aryl-N-methylcyclohexylamine (Ar-NR'R")

Reaction Conditions

Pd(0) Catalyst

+ Ligand

Base (e.g., NaOtBu) Salt (NaX + HB-Base)

Click to download full resolution via product page

Caption: General scheme of a Buchwald-Hartwig amination reaction.

Similarly, the synthesis of pyrazinamide derivatives, a class of antituberculosis agents, often
involves the amidation of a pyrazinecarboxylic acid derivative with an amine.[9][10][11][12][13]
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Caption: A simplified workflow for drug discovery and development.
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Conclusion

N-Methylcyclohexylamine is a valuable and versatile secondary amine in organic synthesis.
Its utility as a key intermediate in the preparation of pharmaceuticals and other fine chemicals
is well-established. The protocols and information provided herein serve as a resource for
chemists to facilitate its application in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [N-Methylcyclohexylamine: A Versatile Reagent in
Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046574#n-methylcyclohexylamine-as-a-reagent-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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